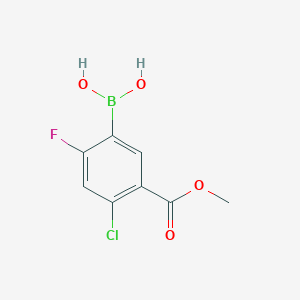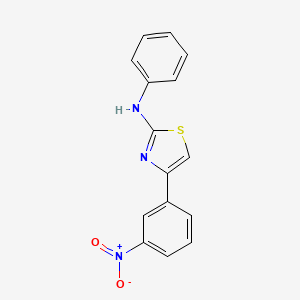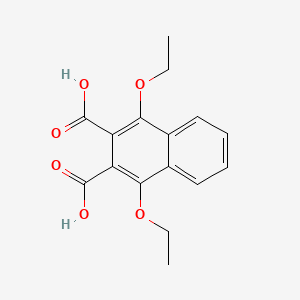
1,4-Diethoxynaphthalene-2,3-dicarboxylic acid
Übersicht
Beschreibung
1,4-Diethoxynaphthalene-2,3-dicarboxylic acid, also known as DENDA, is a chemical compound that belongs to the family of naphthalene diimides. It has a molecular formula of C16H16O6 and a molecular weight of 304.29 g/mol .
Molecular Structure Analysis
The molecular structure of 1,4-Diethoxynaphthalene-2,3-dicarboxylic acid consists of a naphthalene core with two ethoxy groups at the 1 and 4 positions and two carboxylic acid groups at the 2 and 3 positions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
1,4-Diethoxynaphthalene-2,3-dicarboxylic acid serves as a versatile precursor in organic synthesis. For example, it can undergo reactions to form naphthalene derivatives which are essential in studying various organic reaction mechanisms and developing synthetic pathways. The synthesis of naphthalene and dihydronaphthalene derivatives through the reaction of ethyl maleate and maleic anhydride with 1,1-diethoxyphthalan illustrates the compound's utility in creating complex organic structures (Contreras & MacLean, 1980). This process provides insights into the reactions of phthalans with dienophiles, further contributing to the chemical synthesis field.
Material Science and Engineering
In material science, derivatives of 1,4-Diethoxynaphthalene-2,3-dicarboxylic acid have been explored for creating advanced materials. For instance, the compound has been utilized in the development of metal-organic frameworks (MOFs), showcasing its potential in constructing complex structures with unique properties. Zhang et al. (2014) demonstrated the use of similar naphthalene derivatives in creating MOFs with specific spectroscopic properties, indicating the compound's relevance in designing materials with desired optical characteristics (Zhang, Zhang, Qin, & Zheng, 2014).
Eigenschaften
IUPAC Name |
1,4-diethoxynaphthalene-2,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c1-3-21-13-9-7-5-6-8-10(9)14(22-4-2)12(16(19)20)11(13)15(17)18/h5-8H,3-4H2,1-2H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGNGPLNGCQQGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C2=CC=CC=C21)OCC)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diethoxynaphthalene-2,3-dicarboxylic acid | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

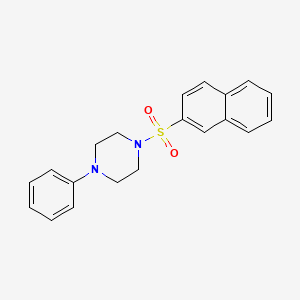
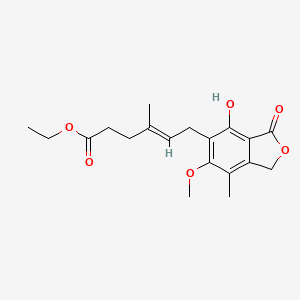
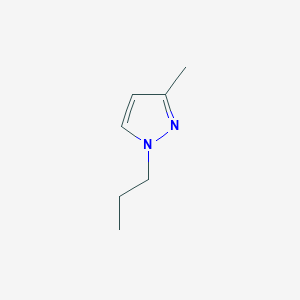
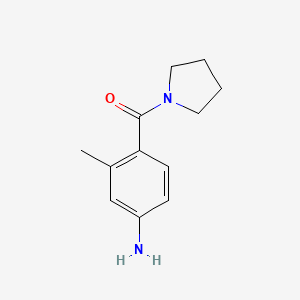
![Dichloro[(R)-(-)-4,12-bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II), min. 95%](/img/structure/B3125460.png)
![(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane](/img/structure/B3125474.png)
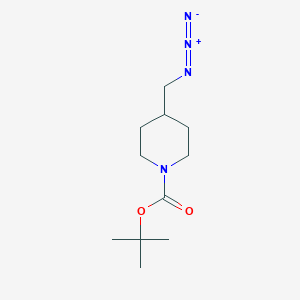
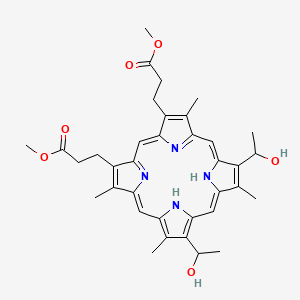
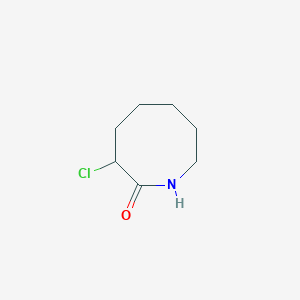
![Methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate](/img/structure/B3125505.png)
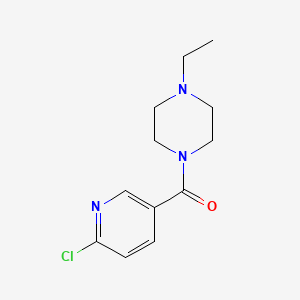
![4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione](/img/structure/B3125514.png)
